

Introduction: The Strategic Importance of Polysubstituted Pyridines

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: *Pyridine-3,4,5-triamine*

Cat. No.: *B2875666*

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The pyridine ring is a cornerstone of modern medicinal chemistry, present in a significant fraction of FDA-approved drugs.^[1] Its unique electronic properties, ability to participate in hydrogen bonding, and synthetically versatile nature make it a privileged scaffold in drug design.^[1] Highly substituted pyridines, particularly those bearing multiple amino groups, serve as powerful building blocks for constructing complex, polycyclic heterocyclic systems that are often the basis for novel therapeutic agents.^{[2][3]} **Pyridine-3,4,5-triamine** (CAS: 618439-82-0) is an exemplar of such a strategic intermediate. With three vicinal amino groups arrayed on a pyridine core, it offers a rich platform for creating diverse molecular architectures with potential applications in oncology, infectious diseases, and beyond. This guide provides a comprehensive technical overview of its properties, synthesis, reactivity, and potential applications, grounded in established chemical principles.

Core Physicochemical and Structural Properties

Pyridine-3,4,5-triamine is a colorless to pale yellow solid.^[4] Its core structure consists of a pyridine ring with amino groups at the C3, C4, and C5 positions. The presence of these basic amino groups, in conjunction with the pyridine nitrogen, defines its chemical character, rendering it a potent nucleophile and an effective multi-dentate ligand.^{[5][6]}

Caption: Chemical structure of **Pyridine-3,4,5-triamine**.

A summary of its key physical and computed properties is presented in Table 1.

Table 1: Physicochemical Properties of **Pyridine-3,4,5-triamine**

Property	Value	Source(s)
CAS Number	618439-82-0	[6]
Molecular Formula	C ₅ H ₈ N ₄	[6]
Molecular Weight	124.14 g/mol	[6]
IUPAC Name	pyridine-3,4,5-triamine	[6]
Appearance	Colorless to pale yellow solid	[4]
Density (Predicted)	1.387 g/cm ³	[4]
Boiling Point (Predicted)	486.8 ± 40.0 °C	[4]
Flash Point (Predicted)	280.1 °C	[4]
Solubility	Low in water; soluble in acidic solutions	[4]
pKa (Predicted)	9.08 ± 0.24	[4]

| XLogP3 (Computed) | -1.2 |[6] |

Expected Spectral Characteristics

While experimental spectra for this specific compound are not readily available in the public domain, its spectral characteristics can be reliably predicted based on its structure and data from analogous aminopyridines.

- ¹H NMR:** The spectrum is expected to show two distinct regions. The aromatic region should feature a singlet for the two equivalent protons at the C2 and C6 positions. The chemical shift would be downfield, characteristic of pyridine ring protons. The three amino groups (NH₂) would likely appear as broad singlets, whose chemical shift could vary depending on the solvent and concentration. Integration would correspond to a 2:6 proton ratio (aromatic:amine).
- ¹³C NMR:** The spectrum should display three signals for the pyridine ring carbons. The C2/C6 carbons would appear as one signal, the C3/C5 carbons as another, and the C4

carbon as a distinct third signal. The exact shifts are influenced by the strong electron-donating effect of the amino substituents.

- IR Spectroscopy: Key vibrational bands would include N-H stretching frequencies for the amino groups (typically in the 3300-3500 cm^{-1} region), C=C and C=N stretching vibrations characteristic of the pyridine ring (around 1500-1600 cm^{-1}), and N-H bending vibrations (around 1600 cm^{-1}).

Synthesis and Purification

A definitive, published synthetic protocol for **Pyridine-3,4,5-triamine** is not readily available. However, a robust and high-yielding synthesis can be confidently proposed based on well-established precedents for the preparation of multi-aminopyridines.[7][8] The most logical and field-proven approach involves the catalytic hydrogenation of a suitable nitro-substituted aminopyridine precursor.

The proposed synthetic pathway begins with a precursor such as 4-Nitro-pyridine-3,5-diamine. The reduction of the nitro group to an amine can be efficiently achieved using a heterogeneous catalyst like palladium on carbon (Pd/C) under a hydrogen atmosphere.

Caption: Proposed workflow for the synthesis of **Pyridine-3,4,5-triamine**.

Representative Experimental Protocol: Catalytic Hydrogenation

Disclaimer: This protocol is a representative example based on established chemical literature for analogous transformations and should be adapted and optimized under appropriate laboratory conditions.

Objective: To synthesize **Pyridine-3,4,5-triamine** from 4-Nitro-pyridine-3,5-diamine.

Materials:

- 4-Nitro-pyridine-3,5-diamine (1 equivalent)
- 10% Palladium on Carbon (Pd/C), 5-10 mol%

- Ethanol (EtOH) or Methanol (MeOH), reagent grade
- Hydrogen (H₂) gas supply (balloon or hydrogenation apparatus)
- Celite® or other filter aid
- Round-bottom flask, magnetic stirrer, hydrogenation balloon setup or Parr apparatus

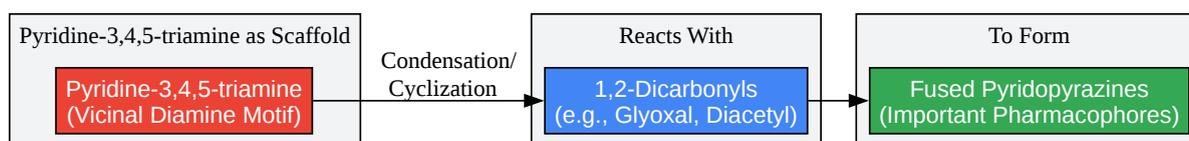
Procedure:

- **Vessel Preparation:** To a round-bottom flask equipped with a magnetic stir bar, add 4-Nitropyridine-3,5-diamine and ethanol (approx. 15-20 mL per gram of starting material).
- **Catalyst Addition:** Carefully add 10% Pd/C to the suspension. Causality Note: Pd/C is the catalyst of choice for its high efficiency in nitro group reductions and ease of removal by filtration. It is pyrophoric and should be handled with care, preferably under an inert atmosphere or as a wet paste.
- **Hydrogenation:** Securely attach a hydrogen-filled balloon to the flask. Evacuate the flask with a vacuum line and backfill with hydrogen. Repeat this cycle 3-5 times to ensure an inert atmosphere has been replaced by hydrogen.
- **Reaction:** Stir the reaction mixture vigorously at room temperature. Insight: Vigorous stirring is crucial to ensure efficient mixing of the solid catalyst, dissolved substrate, and hydrogen gas, maximizing the reaction rate.
- **Monitoring:** Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is fully consumed (typically 2-6 hours).
- **Work-up:** Once the reaction is complete, carefully purge the flask with nitrogen or argon. Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the Celite pad with additional ethanol to recover all the product.
- **Isolation:** Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator. The resulting crude solid is **Pyridine-3,4,5-triamine**.

- Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield the final product with high purity.

Chemical Reactivity and Applications in Synthesis

The synthetic utility of **Pyridine-3,4,5-triamine** stems from the high nucleophilicity of its three amino groups. The vicinal arrangement of these groups at the C3, C4, and C5 positions makes it an ideal precursor for the construction of fused heterocyclic systems.



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Caption: Role as a scaffold in heterocyclic synthesis.

Application: Synthesis of Fused Pyridopyrazines

A classic application demonstrating its utility is the condensation reaction with 1,2-dicarbonyl compounds to form pyridopyrazines, a class of heterocycles with significant biological activity.

Objective: To synthesize a substituted pyridopyrazine from **Pyridine-3,4,5-triamine** and 2,3-butanedione (diacetyl).

Materials:

- **Pyridine-3,4,5-triamine** (1 equivalent)
- 2,3-Butanedione (1 equivalent)
- Ethanol or Acetic Acid
- Round-bottom flask, reflux condenser

Procedure:

- **Reaction Setup:** Dissolve **Pyridine-3,4,5-triamine** in ethanol or glacial acetic acid in a round-bottom flask. Causality Note: Acetic acid can act as both a solvent and a catalyst, protonating a carbonyl oxygen to activate it for nucleophilic attack.
- **Reagent Addition:** Add 2,3-butanedione dropwise to the solution at room temperature.
- **Cyclization:** Heat the reaction mixture to reflux for 2-4 hours. The reaction involves a sequential double condensation. The first amino group attacks a carbonyl, forming an imine. The adjacent amino group then attacks the second carbonyl, and subsequent dehydration leads to the aromatic pyrazine ring.
- **Isolation:** Cool the reaction mixture. The product may precipitate upon cooling. If so, collect the solid by filtration. Otherwise, concentrate the solvent and purify the residue by column chromatography or recrystallization.

Safety and Handling

Pyridine-3,4,5-triamine is classified as a hazardous substance and must be handled with appropriate precautions in a laboratory setting.[9]

- **Hazard Classifications:**
 - H302: Harmful if swallowed
 - H312: Harmful in contact with skin
 - H315: Causes skin irritation
 - H318: Causes serious eye damage
 - H332: Harmful if inhaled
 - H335: May cause respiratory irritation
- **Recommended Handling:**

- Work in a well-ventilated fume hood.
- Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
- Avoid inhalation of dust and direct contact with skin and eyes.
- Store in a tightly sealed container in a cool, dry place under an inert atmosphere (e.g., argon or nitrogen) at 2–8 °C.

Conclusion

Pyridine-3,4,5-triamine is a highly functionalized building block with significant potential for the synthesis of complex nitrogen-containing heterocycles. Its vicinal triamine arrangement provides a reactive platform for constructing fused ring systems relevant to drug discovery and materials science. While detailed experimental data for this specific compound remains sparse in public literature, its properties and reactivity can be confidently inferred from established chemical principles, positioning it as a valuable tool for synthetic chemists aiming to explore novel chemical space.

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